1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride
Overview
Description
K-7174 (hydrochloride) is a homopiperazine derivative known for its dual inhibitory activity on GATA transcription factors and proteasomes. It has been studied for its potential anti-inflammatory and anti-cancer properties. The compound is particularly noted for its ability to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and induce apoptosis in various cell lines .
Mechanism of Action
Target of Action
K-7174 dihydrochloride is an orally active inhibitor of the proteasome and GATA . The proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. GATA is a family of transcription factors that regulate gene expression and cellular function in many tissue types .
Mode of Action
K-7174 dihydrochloride interacts with its targets in a unique way. It inhibits cell adhesion by regulating the binding activity to GATA motifs in the vascular cell adhesion molecule-1 (VCAM-1) gene promoter . It also targets the active pockets of β1, β2, and β5 subunits of the proteasome along hydrophobic grooves in the direction of the β7, β1, and β4 subunits .
Biochemical Pathways
The compound affects several biochemical pathways. It suppresses the expression of VCAM-1, a protein that mediates the adhesion of lymphocytes, monocytes, eosinophils, and basophils to vascular endothelium . It also rescues Epo production by Hep3B cells . Furthermore, it inhibits the binding activity of GATA , a transcription factor that plays an essential role in cell development and differentiation.
Result of Action
K-7174 dihydrochloride has several cellular effects. It inhibits cell adhesion , induces cell apoptosis , and shows antitumor activities . It has been found to inhibit the growth of multiple myeloma cells and induce their apoptosis .
Action Environment
The action of K-7174 dihydrochloride can be influenced by various environmental factors. For instance, inflammatory cytokines like IL-1β or TNF-α can affect its ability to inhibit cell adhesion . The compound has been shown to be effective in both in vitro and in vivo settings, suggesting that it is relatively stable and efficacious in different environments .
Biochemical Analysis
Biochemical Properties
K-7174 dihydrochloride interacts with various biomolecules, including enzymes and proteins, to exert its effects. It has been found to inhibit the adhesion by VCAM-1 and its ligand . It also dose-dependently suppresses the VCAM-1 expression and the induction of VCAM-1 mRNA by TNFα . Furthermore, it inhibits the binding activity of GATA .
Cellular Effects
K-7174 dihydrochloride has significant effects on various types of cells and cellular processes. It has been found to inhibit MM cells growth and induce cell apoptosis . It also dose-dependently rescues Epo production by Hep3B cells .
Molecular Mechanism
The molecular mechanism of action of K-7174 dihydrochloride involves its interactions with biomolecules at the molecular level. It exerts its effects by inhibiting the adhesion by VCAM-1 and its ligand , suppressing the VCAM-1 expression , and inhibiting the binding activity of GATA .
Dosage Effects in Animal Models
In animal models, K-7174 dihydrochloride has been found to reverse the decreasing of hemoglobin concentrations and reticulocyte counts by IL-1β or TNF-α when administered at a dosage of 30 mg/kg .
Preparation Methods
The synthesis of K-7174 (hydrochloride) involves a straightforward four-step process. The key reactions include Wittig olefination and bis-alkylation of homopiperazine. The iodine-catalyzed isomerization of the Z-isomer to the E-isomer is a crucial step in the synthesis . The synthetic route can be summarized as follows:
Wittig Olefination: This reaction forms the carbon-carbon double bonds.
Bis-Alkylation: Homopiperazine undergoes bis-alkylation to form the core structure.
Iodine-Catalyzed Isomerization: The Z-isomer is converted to the E-isomer.
Final Purification: The compound is purified to obtain the desired product.
Chemical Reactions Analysis
K-7174 (hydrochloride) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the homopiperazine core. Common reagents used in these reactions include iodine for isomerization and various oxidizing and reducing agents.
Scientific Research Applications
K-7174 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying GATA transcription factor inhibition and proteasome inhibition.
Biology: The compound is studied for its effects on cell adhesion and apoptosis, particularly in cancer cell lines.
Medicine: K-7174 (hydrochloride) has potential therapeutic applications in treating inflammatory diseases and cancers.
Industry: The compound’s unique properties make it a valuable tool in drug development and biochemical research
Comparison with Similar Compounds
K-7174 (hydrochloride) is unique due to its dual inhibitory activity on GATA transcription factors and proteasomes. Similar compounds include:
Bortezomib: A proteasome inhibitor used in cancer therapy, but with a different mechanism of action.
MG-132: Another proteasome inhibitor with broader specificity.
K-145 (hydrochloride): A related homopiperazine derivative with similar inhibitory properties. K-7174 (hydrochloride) stands out due to its oral activity and ability to overcome resistance to other proteasome inhibitors.
Properties
IUPAC Name |
1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48N2O6.2ClH/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4;;/h9-10,14-15,22-25H,7-8,11-13,16-21H2,1-6H3;2*1H/b14-9+,15-10+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAQFPBRMVEHBD-CHBZAFCASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/CCCN2CCN(CCC2)CCC/C=C/C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50Cl2N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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